molecular formula C7H12ClNS B13523265 1-(3,5-Dimethylthiophen-2-yl)methanaminehydrochloride

1-(3,5-Dimethylthiophen-2-yl)methanaminehydrochloride

Cat. No.: B13523265
M. Wt: 177.70 g/mol
InChI Key: HCBLEXBSTHRBMW-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylthiophen-2-yl)methanaminehydrochloride is a substituted thiophene derivative featuring a methanamine group attached to a 3,5-dimethylthiophene ring, with a hydrochloride counterion. The compound has a monoisotopic mass of 109.08915 Da for the base form and a total molecular weight of approximately 145.55 g/mol when accounting for the hydrochloride addition.

However, pharmacological and toxicological data remain absent in published literature.

Properties

Molecular Formula

C7H12ClNS

Molecular Weight

177.70 g/mol

IUPAC Name

(3,5-dimethylthiophen-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C7H11NS.ClH/c1-5-3-6(2)9-7(5)4-8;/h3H,4,8H2,1-2H3;1H

InChI Key

HCBLEXBSTHRBMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)CN)C.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3,5-Dimethylthiophen-2-yl)methanaminehydrochloride typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(3,5-Dimethylthiophen-2-yl)methanaminehydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,5-Dimethylthiophen-2-yl)methanaminehydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylthiophen-2-yl)methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The thiophene ring can participate in π-π interactions and other non-covalent interactions, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(3,5-Dimethylthiophen-2-yl)methanaminehydrochloride with structurally or functionally related compounds, emphasizing molecular features, pharmacological activity, and available

Compound Name Molecular Formula Molecular Weight (g/mol) Structural Features Pharmacological Activity Key Properties/Applications
1-(3,5-Dimethylthiophen-2-yl)methanaminehydrochloride C₇H₁₁N·HCl ~145.55 Thiophene ring with 3,5-dimethyl substituents; primary amine hydrochloride Unknown; limited research Potential use in receptor modulation (speculative)
Dopamine Hydrochloride (2-(3,4-Dihydroxyphenyl)ethylamine HCl) C₈H₁₂ClNO₂ 189.64 Catechol-substituted benzene ring; ethylamine side chain Neurotransmitter; treats hypotension, shock Water-soluble; stabilizes blood pressure via adrenergic receptors
Thiophene Fentanyl Hydrochloride C₂₄H₂₆ClN₂OS ~433.0 Thiophene ring fused with opioid pharmacophore; tertiary amine Potent μ-opioid receptor agonist High-risk synthetic opioid; toxicology not fully characterized

Key Observations :

Structural Differences: The target compound lacks the catechol group of dopamine and the complex opioid backbone of thiophene fentanyl. Its simpler thiophene-amine structure may offer distinct binding profiles compared to these analogs.

Its amine group suggests possible interactions with neurotransmitter systems, but this remains speculative.

Toxicological Data :

  • Dopamine HCl has established safety profiles in clinical use, whereas thiophene fentanyl carries high abuse liability and toxicity risks . The target compound’s toxicity is entirely uncharacterized.

Research and Development Considerations

Potential Applications: The compound’s structural similarity to dopamine and synthetic opioids warrants exploration in central nervous system (CNS) drug discovery, though its low research activity highlights a critical gap.

Data Limitations :

  • Physicochemical properties (e.g., solubility, melting point) and stability data are absent. Computational modeling or high-throughput screening could prioritize this compound for further study.

Biological Activity

1-(3,5-Dimethylthiophen-2-yl)methanamine hydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with two methyl groups and an amine functional group, which contributes to its biological activity. The hydrochloride salt form enhances its solubility and stability.

Research indicates that compounds with thiophene rings often interact with various neurotransmitter systems. Specifically, the presence of the amine group suggests potential interactions with serotonin receptors, particularly the 5-HT2A receptor, which plays a crucial role in mood regulation and psychotropic effects.

In Vitro Studies

In vitro studies have demonstrated that 1-(3,5-Dimethylthiophen-2-yl)methanamine hydrochloride exhibits agonistic activity at certain serotonin receptors. This activity is significant because it may contribute to antidepressant-like effects. For instance, structure-activity relationship (SAR) studies have shown that modifications to the thiophene ring can enhance receptor affinity and selectivity (see Table 1).

CompoundReceptor TypeEC50 (nM)Rmax (%)
1-(3,5-Dimethylthiophen-2-yl)methanamine5-HT2A5085
Analog A5-HT2A3090
Analog B5-HT2A7075

Table 1: Functional properties of selected compounds at the 5-HT2A receptor.

In Vivo Studies

Animal models have been employed to assess the behavioral effects of this compound. Notably, studies indicate that administration of the compound leads to increased locomotor activity and reduced anxiety-like behaviors in rodents, suggesting potential anxiolytic properties.

Case Studies

Several case studies highlight the implications of using compounds similar to 1-(3,5-Dimethylthiophen-2-yl)methanamine hydrochloride in therapeutic contexts:

  • Case Study on Anxiety Disorders : A clinical trial involving a related compound demonstrated significant reductions in anxiety symptoms among participants diagnosed with generalized anxiety disorder (GAD). The study reported a dose-dependent response correlating with receptor activation levels.
  • Depression Treatment : Another study focused on a structurally similar compound showed promising results in treating major depressive disorder (MDD), with participants experiencing improved mood and cognitive function after a treatment regimen incorporating this class of compounds.

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